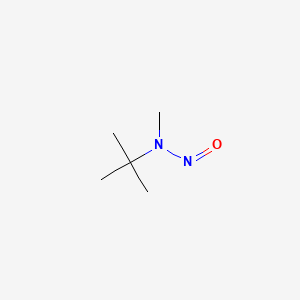

tert-Butylmethylnitrosamine

Description

BenchChem offers high-quality tert-Butylmethylnitrosamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butylmethylnitrosamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

N-tert-butyl-N-methylnitrous amide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-5(2,3)7(4)6-8/h1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNOESAJRGHRAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(C)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20947903 |

Source

|

| Record name | N-tert-Butyl-N-methylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2504-18-9 |

Source

|

| Record name | N,2-Dimethyl-N-nitroso-2-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2504-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butylmethylnitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002504189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-tert-Butyl-N-methylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL(TERT-BUTYL)NITROSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGC4CMK8EG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical properties of tert-Butylmethylnitrosamine

An In-depth Technical Guide to the Physicochemical Properties of tert-Butylmethylnitrosamine

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methodologies, and safety considerations for tert-Butylmethylnitrosamine (CAS No. 2504-18-9). As a nitrosamine impurity of significant toxicological concern, a thorough understanding of its chemical identity and behavior is critical for researchers, scientists, and drug development professionals. This document synthesizes data from authoritative sources to offer field-proven insights and self-validating protocols for its analysis and control. Tert-butylmethylnitrosamine is recognized as a high-potency, Category 1 carcinogen, necessitating stringent control strategies and ultra-sensitive analytical monitoring to ensure pharmaceutical product safety.[1]

Chemical Identity and Molecular Structure

tert-Butylmethylnitrosamine, also known as N-nitroso-tert-butylmethylamine, is an asymmetrical N-nitrosamine characterized by the presence of both a methyl and a tertiary butyl group attached to the nitroso-amine functionality.[1] This structure significantly influences its physicochemical properties and reactivity.

Core Physicochemical Properties

The physicochemical characteristics of tert-butylmethylnitrosamine are fundamental to its behavior in both chemical and biological systems. These properties dictate its solubility, volatility, and lipophilicity, which are critical parameters for developing analytical methods and understanding its toxicological profile.

| Property | Value | Source |

| Physical State | Yellow-orange liquid | [5] |

| Boiling Point | 177.3 ± 9.0 °C (at 760 mmHg, predicted) | [5] |

| Density | 0.9 ± 0.1 g/cm³ | [5] |

| Water Solubility | Limited (<1 g/L at 20°C) | [5] |

| Solvent Solubility | Miscible with organic solvents (e.g., ethanol, ether, acetone) | [5] |

| LogP (Octanol/Water Partition Coefficient) | 1.8 – 2.2 (Estimated) | [5] |

The relatively high LogP value indicates greater lipophilicity compared to smaller, symmetric nitrosamines, suggesting a potential for bioaccumulation.[5] Its boiling point and solubility profile are key considerations for extraction and chromatographic analysis, favoring methods suitable for semi-volatile organic compounds.

Synthesis and Formation Pathways

Understanding the formation of tert-butylmethylnitrosamine is crucial for implementing effective control strategies in pharmaceutical manufacturing.

General Formation Mechanism

Nitrosamines are typically formed from the reaction of a secondary amine with a nitrosating agent, such as nitrous acid (formed from nitrites under acidic conditions).[1] This reaction is a primary concern in manufacturing processes where amine-containing reagents may come into contact with residual nitrites.

Laboratory Synthesis

For the purpose of creating analytical reference standards, a highly efficient synthesis can be performed. One established method uses tert-butyl nitrite (TBN) as the nitrosating agent under solvent-free conditions.[6] This approach offers excellent yields and a straightforward isolation procedure, avoiding the use of harsh acids or metals.[5][6]

Analytical Methodologies for Quantification

Due to its classification as a potent carcinogenic impurity, highly sensitive and specific analytical methods are required for the detection and quantification of tert-butylmethylnitrosamine.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a trusted and robust technique, particularly for volatile and semi-volatile nitrosamines.[7]

Experimental Protocol: GC-MS/MS Analysis

This protocol describes a self-validating system for the quantification of tert-butylmethylnitrosamine using a triple quadrupole GC-MS/MS system, which provides superior selectivity and sensitivity through Multiple Reaction Monitoring (MRM).

1. Objective: To accurately quantify tert-butylmethylnitrosamine in a drug substance or product matrix down to trace levels (ng/mL or ppb).

2. Materials & Reagents:

-

Reference Standard: tert-Butylmethylnitrosamine (≥95% purity)

-

Internal Standard (ISTD): An appropriate deuterated nitrosamine (e.g., NDMA-d6)

-

Solvent: Dichloromethane or Methanol (GC-MS grade)

-

Sample Matrix: Active Pharmaceutical Ingredient (API) or finished product

-

Glassware: Class A volumetric flasks, autosampler vials with PTFE-lined septa

3. Instrumentation:

-

GC-MS/MS System: Triple quadrupole mass spectrometer (e.g., Shimadzu GCMS-TQ8050 NX, Agilent 7000 series).[8][9]

-

Autosampler: For precision and reproducibility.

-

GC Column: A low- to mid-polarity column, such as a SH-I-624Sil MS (30 m × 0.25 mm I.D., 1.4 µm df) or equivalent 5% phenyl / 95% dimethylpolysiloxane phase.[8]

4. Standard & Sample Preparation:

-

Stock Solution: Accurately weigh and dissolve the reference standard in the chosen solvent to prepare a stock solution (e.g., 100 µg/mL).

-

Calibration Standards: Perform serial dilutions of the stock solution to prepare a set of calibration standards across the desired concentration range (e.g., 0.2 ng/mL to 200 ng/mL).[8] Spike each standard with the internal standard at a fixed concentration.

-

Sample Preparation: Accurately weigh a known amount of the sample matrix (e.g., 100 mg) into a centrifuge tube.[8] Add a precise volume of solvent (e.g., 5 mL) and the internal standard. Vortex for 1 minute and centrifuge to separate any undissolved solids.[8] Transfer the supernatant to an autosampler vial.

5. Instrumental Parameters:

| GC Parameter | Setting | Rationale |

| Injection Mode | Splitless (1 µL) | Maximizes analyte transfer to the column for trace-level detection.[8] |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the analyte. |

| Carrier Gas | Helium (Constant Linear Velocity) | Provides optimal separation efficiency. |

| Oven Program | 50 °C (hold 1 min), ramp at 20 °C/min to 250 °C (hold 3 min) | Provides good chromatographic separation from other matrix components.[8] |

| MS/MS Parameter | Setting | Rationale |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization method producing repeatable fragmentation patterns. |

| Ion Source Temp. | 230 °C | Optimizes ion formation and stability.[8] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific parent-to-daughter ion transitions. |

| MRM Transitions | To be determined empirically by infusing the standard. A primary (quantifier) and secondary (qualifier) transition are required for confident identification. |

6. Data Analysis & System Validation:

-

Calibration Curve: Generate a linear regression curve by plotting the peak area ratio (analyte/ISTD) against the concentration of the calibration standards. A correlation coefficient (R²) of >0.99 is required.

-

Quantification: Determine the concentration in the sample by applying its measured area ratio to the calibration curve.

-

Validation: The method's trustworthiness is confirmed by analyzing quality control samples, assessing reproducibility (%RSD < 15%), and ensuring the ion ratio between the quantifier and qualifier transitions in the sample matches that of a pure standard.

Spectroscopic Profile

-

Mass Spectrometry (MS): In EI-MS, tert-butylmethylnitrosamine will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be characteristic of its structure, providing confirmatory evidence.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the partial double-bond character of the N-N bond, rotation is hindered. This can lead to the existence of E/Z configurational isomers, which are often observable as two distinct sets of signals in both ¹H and ¹³C NMR spectra, especially at lower temperatures.[10] This phenomenon is a key identifying feature for asymmetrical nitrosamines.

Stability, Handling, and Safety

As a Senior Application Scientist, it is imperative to emphasize the critical safety protocols required when handling this compound.

-

Stability: tert-Butylmethylnitrosamine is susceptible to photodegradation under UV light and can undergo thermal decomposition at temperatures above 100°C.[5] The N-N=O bond is chemically labile.[5]

-

Storage: The compound should be stored in a tightly sealed container, protected from light, in a freezer (-20°C is common) to ensure long-term stability.[11][12]

-

Handling: tert-Butylmethylnitrosamine is a potent carcinogen and must be handled with extreme caution.[1]

-

All work must be conducted in a certified chemical fume hood.[13]

-

Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, is mandatory.[12]

-

Avoid all routes of exposure, including inhalation, ingestion, and skin contact.[12]

-

All contaminated waste must be disposed of as hazardous chemical waste according to institutional and regulatory guidelines.

-

References

-

Cheméo. (n.d.). Chemical Properties of 2-Propanamine, N-ethyl-N-nitroso- (CAS 16339-04-1). Retrieved from Chemeo.com. [Link]

-

Chemsrc. (n.d.). ETHYLISOPROPYLNITROSAMINE(CAS#:16339-04-1). Retrieved from Chemsrc.com. [Link]

-

PubChem. (n.d.). N,2-Dimethyl-N-nitroso-2-propanamine. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

-

Shimadzu. (n.d.). High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS. Retrieved from Shimadzu. [Link]

-

ResolveMass Laboratories Inc. (n.d.). Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS). Retrieved from ResolveMass. [Link]

-

Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Retrieved from Agilent. [Link]

-

Manasa Life Sciences. (n.d.). N-Nitroso-tertbutyl-Methylamine. Retrieved from Manasa Life Sciences. [Link]

-

LabRulez LCMS. (n.d.). High Sensitivity Analysis of Nitrosamines Using GC-MS/MS. Retrieved from LabRulez. [Link]

-

OMCL. (n.d.). Nitrosamines by GC-MS/MS. Retrieved from a CORDIS repository. [Link]

-

Yedage, S. L., & Bhanage, B. (2017). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry. [Link]

-

PubChemLite. (n.d.). tert-Butylmethylnitrosamine (C5H12N2O). Retrieved from PubChemLite. [Link]

-

PubChem. (n.d.). N-Nitrosomethylethylamine. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

-

Chaudhary, P., Gupta, S., Muniyappan, N., Sabiah, S., & Kandasamy, J. (2015). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry. [Link]

-

National Center for Biotechnology Information. (2022). NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. PMC. [Link]

Sources

- 1. N-Nitroso-tertbutyl-Methylamine | Manasa Life Sciences [manasalifesciences.com]

- 2. N,2-Dimethyl-N-nitroso-2-propanamine | C5H12N2O | CID 75630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - Tert-butylmethylnitrosamine (C5H12N2O) [pubchemlite.lcsb.uni.lu]

- 4. :: N-(Tert-butyl)-N-methylnitrous amide | Cas no:2504-18-9 | Svaklifesciences :: [svaklifesciences.com]

- 5. Buy tert-Butylmethylnitrosamine (EVT-400854) | 2504-18-9 [evitachem.com]

- 6. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. resolvemass.ca [resolvemass.ca]

- 8. shimadzu.com [shimadzu.com]

- 9. agilent.com [agilent.com]

- 10. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. clearsynth.com [clearsynth.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

tert-Butylmethylnitrosamine mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of tert-Butylmethylnitrosamine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-nitrosamines are a significant class of chemical carcinogens found in various environmental and dietary sources. While many nitrosamines have been studied extensively, the specific mechanisms of less common analogues, such as tert-butylmethylnitrosamine, remain to be fully elucidated. This guide synthesizes established principles from well-characterized nitrosamines to propose a detailed in vitro mechanism of action for tert-butylmethylnitrosamine. We will proceed logically from metabolic activation, the prerequisite for its reactivity, to the formation of covalent DNA adducts, and culminate in the downstream cellular consequences of this damage, namely cytotoxicity and apoptosis. This document is designed as a foundational resource, providing not only the theoretical framework but also the field-proven experimental protocols required to investigate and validate this proposed mechanism in a laboratory setting.

The Prerequisite for Toxicity: Metabolic Activation

N-nitrosamines are, in their native state, chemically stable procarcinogens. Their biological activity is entirely dependent on enzymatic conversion into highly reactive electrophilic intermediates.[1] This bioactivation is the critical initiating event in their mechanism of toxicity.

The Central Role of Cytochrome P450-Mediated α-Hydroxylation

For the majority of carcinogenic nitrosamines, the primary metabolic activation pathway is α-hydroxylation, a reaction catalyzed by microsomal cytochrome P450 (CYP) enzymes.[2][3] This process involves the enzymatic addition of a hydroxyl group to the carbon atom adjacent (in the alpha position) to the N-nitroso group. This resulting α-hydroxynitrosamine is a highly unstable intermediate.

For tert-butylmethylnitrosamine, α-hydroxylation can theoretically occur at either the methyl or the tert-butyl group.

-

Methyl Group Hydroxylation (Predicted Major Pathway): Drawing parallels with dimethylnitrosamine (DMN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), hydroxylation of the methyl group is the most probable route of activation.[3] This generates an unstable intermediate that spontaneously decomposes, yielding formaldehyde and a highly reactive methyldiazonium ion (CH₃N₂⁺). This ion is a potent methylating agent responsible for subsequent DNA damage.

-

Tert-butyl Group Hydroxylation (Predicted Minor Pathway): α-hydroxylation of the bulky tert-butyl group is likely to be sterically hindered and therefore a less favorable reaction.

The causality for focusing on this pathway is clear: without metabolic activation, the compound is inert. Therefore, any in vitro investigation must begin with a system capable of performing this conversion. The most common and reliable system for this is a liver microsomal fraction.

Caption: Proposed primary metabolic activation pathway for tert-butylmethylnitrosamine.

Experimental Protocol: In Vitro Metabolism Assay with Liver S9 Fraction

This protocol provides a framework for determining the metabolic fate of tert-butylmethylnitrosamine. The use of an S9 fraction, which contains both microsomal and cytosolic enzymes, provides a comprehensive metabolic system.[4]

Objective: To identify and quantify metabolites of tert-butylmethylnitrosamine generated by a metabolically active system.

Methodology:

-

Preparation of S9 Mix:

-

On ice, prepare the S9 mix. For a 1 mL final reaction volume, combine:

-

100-300 µL Rat Liver S9 fraction (e.g., from Aroclor 1254-induced rats)

-

Required cofactors: NADP⁺, Glucose-6-Phosphate (G6P), MgCl₂, KCl.

-

Phosphate Buffer (e.g., 0.1 M, pH 7.4) to final volume.

-

-

Causality Note: The NADPH-generating system (NADP⁺ and G6P) is essential, as CYPs are NADPH-dependent enzymes.[4]

-

-

Incubation:

-

Pre-warm the S9 mix at 37°C for 5 minutes.

-

Add tert-butylmethylnitrosamine (dissolved in a suitable solvent like DMSO, final concentration <1%) to the S9 mix to initiate the reaction. A typical starting concentration range is 1-100 µM.

-

Incubate at 37°C in a shaking water bath for a specified time (e.g., 30-60 minutes).

-

Include negative controls: (a) S9 mix without substrate, (b) substrate in buffer without S9 mix, and (c) S9 mix with heat-inactivated S9.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This precipitates the proteins.

-

Vortex vigorously and centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new tube for analysis.

-

-

Analysis:

-

Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the parent compound and its metabolites.[2]

-

Self-Validation: The presence of metabolites should be dependent on active S9 and cofactors. Their formation should be time- and concentration-dependent. The absence of metabolites in control incubations validates that the conversion is enzymatic.

-

The Molecular Lesion: DNA Adduct Formation

The ultimate carcinogenic potential of most nitrosamines stems from the ability of their metabolic intermediates to form covalent adducts with cellular DNA.[5] These adducts represent physical damage to the genome that, if not properly repaired, can lead to mutations during DNA replication.

Predicted DNA Adducts and Their Mutagenic Significance

The methyldiazonium ion generated from tert-butylmethylnitrosamine is a powerful alkylating agent. It will react with nucleophilic sites on DNA bases. The most significant and well-characterized methylation adducts include:

-

7-methylguanine (N7-meG): Often the most abundant adduct, but it is relatively benign and efficiently repaired.[6]

-

O⁶-methylguanine (O⁶-meG): A highly pro-mutagenic lesion.[6] During DNA replication, its altered hydrogen bonding properties cause it to be misread by DNA polymerase, leading to the incorrect incorporation of thymine instead of cytosine. This results in a G:C to A:T transition mutation, a hallmark of alkylating agent carcinogenesis.[7]

The formation and persistence of O⁶-meG in a target tissue is considered a critical determinant of the carcinogenic potency of methylating nitrosamines.

Experimental Protocol: Quantification of DNA Adducts by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive method for the sensitive and specific detection of DNA adducts.[8][9]

Objective: To identify and quantify N7-meG and O⁶-meG adducts in DNA from cells treated with metabolically activated tert-butylmethylnitrosamine.

Caption: Experimental workflow for in vitro DNA adduct analysis.

Methodology:

-

Cell Treatment:

-

Culture a relevant cell line (e.g., human hepatoma HepG2 cells) to ~80% confluency.

-

Treat cells with a range of tert-butylmethylnitrosamine concentrations in the presence of an appropriate metabolic activation system (e.g., S9 mix) for a defined period (e.g., 24 hours).

-

-

Genomic DNA Isolation:

-

Harvest the cells and isolate high-purity genomic DNA using a commercial kit or standard phenol-chloroform extraction protocols.

-

Causality Note: High DNA purity is crucial to avoid interference during subsequent enzymatic steps and MS analysis.[10] Quantify DNA concentration and purity (A260/A280 ratio ~1.8).

-

-

DNA Hydrolysis:

-

Digest 10-50 µg of DNA to individual deoxynucleosides using a cocktail of enzymes, typically including DNase I, nuclease P1, and alkaline phosphatase.

-

The hydrolysis must be complete to ensure accurate quantification.

-

-

LC-MS/MS Analysis:

-

Inject the hydrolyzed DNA sample into an LC-MS/MS system.

-

Separate the deoxynucleosides using a reverse-phase HPLC column.

-

Detect and quantify the target adducts (e.g., O⁶-methyldeoxyguanosine) and a normal deoxynucleoside (e.g., deoxyguanosine) using mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

-

Self-Validation: Authentic chemical standards for the adducts of interest are required to confirm retention times and fragmentation patterns, and to build a calibration curve for absolute quantification.

-

Data Presentation: Predicted DNA Adduct Levels

Quantitative results are typically expressed as the number of adducts per 10⁶ or 10⁷ parent nucleosides.

| Treatment Condition | N7-methyldeoxyguanosine (adducts/10⁶ dG) | O⁶-methyldeoxyguanosine (adducts/10⁶ dG) |

| Control (Vehicle + S9) | Not Detected | Not Detected |

| 10 µM TBMN + S9 | 150.4 ± 12.8 | 12.1 ± 1.5 |

| 50 µM TBMN + S9 | 785.2 ± 55.6 | 65.7 ± 5.9 |

| 100 µM TBMN + S9 | 1602.9 ± 110.1 | 133.5 ± 11.2 |

| (Table contains hypothetical data for illustrative purposes) |

The Cellular Response: Cytotoxicity and Apoptosis

When DNA damage overwhelms a cell's repair capacity, cellular integrity is compromised, leading to cell death. This can occur through uncontrolled necrosis or a programmed pathway known as apoptosis. Assessing these endpoints provides a functional measure of a compound's toxic potential.

Cytotoxicity as a Measure of Overall Cell Death

Cytotoxicity assays provide a global assessment of cell health and viability following toxicant exposure. A common and robust method is the measurement of lactate dehydrogenase (LDH) release, which indicates a loss of cell membrane integrity.

Experimental Protocol: LDH Cytotoxicity Assay

-

Cell Plating and Treatment: Seed cells (e.g., 1x10⁴ cells/well) in a 96-well plate and allow them to adhere overnight. Treat with tert-butylmethylnitrosamine ± S9 mix for 24 hours.

-

Controls: Include: (a) untreated cells (spontaneous LDH release), and (b) cells treated with a lysis buffer (maximum LDH release).

-

Assay: Transfer a portion of the cell culture supernatant to a new plate. Add the LDH reaction mixture according to the manufacturer's protocol.

-

Measurement: After incubation, measure the absorbance at the appropriate wavelength.

-

Calculation: Calculate percentage cytotoxicity relative to the controls. Plot a dose-response curve to determine the IC₅₀ value (the concentration that causes 50% cell death).

Apoptosis as a Specific Pathway of Programmed Cell Death

DNA damage is a potent trigger for the intrinsic pathway of apoptosis. This pathway converges on the activation of "executioner" caspases, primarily Caspase-3 and Caspase-7, which orchestrate the dismantling of the cell.[11] Measuring their activity is a specific and sensitive indicator of apoptosis.[12]

Caption: Simplified pathway from nitrosamine-induced DNA damage to apoptosis.

Experimental Protocol: Caspase-Glo® 3/7 Assay

-

Cell Plating and Treatment: Seed cells in a white-walled 96-well plate (for luminescence). Treat as described for the cytotoxicity assay.

-

Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent directly to each well.

-

Incubation: Mix briefly and incubate at room temperature for 1-2 hours.

-

Measurement: Read the luminescence using a plate-reading luminometer. The light signal is directly proportional to caspase activity.

-

Analysis: Express results as fold-change in luminescence relative to untreated control cells.

Data Presentation: Cellular Consequences Summary

| Compound | Cytotoxicity IC₅₀ (µM) | Max Caspase-3/7 Activation (Fold Change vs. Control) |

| tert-Butylmethylnitrosamine | 85.5 | 4.8-fold at 50 µM |

| (Table contains hypothetical data for illustrative purposes) |

Conclusion and Future Directions

The in vitro mechanism of action for tert-butylmethylnitrosamine is proposed to follow a classical pathway for carcinogenic N-nitrosamines:

-

Metabolic activation via cytochrome P450-mediated α-hydroxylation of the methyl group is the initiating step.

-

This activation generates a methyldiazonium ion that forms pro-mutagenic DNA adducts , most notably O⁶-methylguanine.

-

The accumulation of this DNA damage, if unrepaired, triggers cellular death pathways, including apoptosis and general cytotoxicity .

This guide provides the theoretical basis and the practical, self-validating experimental frameworks for researchers to rigorously test this hypothesis. Future work should focus on identifying the specific CYP isozymes responsible for activation, characterizing the full spectrum of DNA adducts formed, and exploring the activation of specific DNA damage response pathways in treated cells. These investigations are essential for accurately assessing the potential risk posed by this compound to human health.

References

-

Title: Formation and metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol enantiomers in vitro in mouse, rat and human tissues Source: PubMed URL: [Link]

-

Title: Establishment and Application of Methods for the Detection of DNA and Protein Adducts from Tobacco- Specific Nitrosamines and Be Source: University of Kaiserslautern URL: [Link]

-

Title: Metabolic activation and biological effects of nitrosamines in the mammalian lung Source: PubMed URL: [Link]

-

Title: Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines Source: MDPI URL: [Link]

-

Title: In vitro metabolic activation of N,N-dibutylnitrosamine in mutagenesis Source: PubMed URL: [Link]

-

Title: DNA adduct formation from tobacco-specific N-nitrosamines Source: PubMed URL: [Link]

-

Title: Metabolic activation of short-chain alkyl N-nitrosamines using Aroclor 1254 or phenobarbital/beta-naphthoflavone-induced rat or hamster S9 – A comparative analysis Source: NIH URL: [Link]

-

Title: Methods for the detection of DNA adducts Source: PubMed URL: [Link]

-

Title: DNA methylation adduct formation and H-ras gene mutations in progression of N-butyl-N-(4-hydroxybutyl)nitrosamine-induced bladder tumors caused by a single exposure to N-methyl-N-nitrosourea Source: PubMed URL: [Link]

-

Title: Impact of tobacco-specific nitrosamine–derived DNA adducts on the efficiency and fidelity of DNA replication in human cells Source: NIH URL: [Link]

-

Title: DNA adducts: Formation, biological effects, and new biospecimens for mass spectrometric measurements in humans Source: PubMed URL: [Link]

-

Title: Methods for testing compounds for DNA adduct formation Source: PubMed URL: [Link]

-

Title: Quantitative studies on the in vitro metabolic activation of dimethylnitrosamine by rat liver postmitochondrial supernatant Source: NIH URL: [Link]

-

Title: Methods of DNA adduct determination and their application to testing compounds for genotoxicity Source: PubMed URL: [Link]

-

Title: Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke Source: MDPI URL: [Link]

-

Title: In vivo and in vitro apoptosis of human thymocytes are associated with nitrotyrosine formation Source: PubMed URL: [Link]

-

Title: T cell apoptosis and reactive oxygen species Source: NIH URL: [Link]

-

Title: An In Vitro Study of the Effect of Cytotoxic Triorganotin Dimethylaminophenylazobenzoate Complexes on Red Blood Cells Source: NIH URL: [Link]

-

Title: Cytotoxicity induced by N-methyl-N'-nitro-N-nitrosoguanidine may involve S-nitrosyl glutathione and nitric oxide Source: PubMed URL: [Link]

-

Title: Paradoxical cytotoxicity of tert-butylhydroquinone in vitro: what kills the untreated cells? Source: SpringerLink URL: [Link]

-

Title: Tert-butyl hydroperoxide stimulated apoptosis independent of prostaglandin E2 and IL-6 in the HTR-8/SVneo human placental cell line Source: NIH URL: [Link]

-

Title: In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine Source: MDPI URL: [Link]

-

Title: The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example Source: NIH URL: [Link]

-

Title: In vitro and in vivo inhibition of activation induced T cell apoptosis by bucillamine Source: ResearchGate URL: [Link]

-

Title: Programmed cell death detection methods: a systematic review and a categorical comparison Source: NIH URL: [Link]

Sources

- 1. Metabolic activation and biological effects of nitrosamines in the mammalian lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro metabolic activation of N,N-dibutylnitrosamine in mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA adduct formation from tobacco-specific N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic activation of short-chain alkyl N-nitrosamines using Aroclor 1254 or phenobarbital/beta-naphthoflavone-induced rat or hamster S9 – A comparative analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA adducts: Formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DNA methylation adduct formation and H-ras gene mutations in progression of N-butyl-N-(4-hydroxybutyl)nitrosamine-induced bladder tumors caused by a single exposure to N-methyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of tobacco-specific nitrosamine–derived DNA adducts on the efficiency and fidelity of DNA replication in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods for the detection of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methods of DNA adduct determination and their application to testing compounds for genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tert-butyl hydroperoxide stimulated apoptosis independent of prostaglandin E2 and IL-6 in the HTR-8/SVneo human placental cell line - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vivo Metabolic Pathways of tert-Butylmethylnitrosamine (MNtBA)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

N-nitroso-tert-butylmethylamine (MNtBA), a potent carcinogenic nitrosamine impurity, presents a significant toxicological concern in pharmaceutical manufacturing and safety assessment.[1] Its carcinogenicity is not inherent to the molecule itself but is contingent upon metabolic activation within a biological system. This guide provides a comprehensive overview of the in vivo metabolic pathways of MNtBA, structured from the perspective of a senior application scientist. We will dissect the core bioactivation and detoxification routes, explain the causality behind the experimental methodologies used to study them, and provide actionable protocols. The central theme is that understanding these metabolic transformations is paramount for accurate risk assessment and the development of effective control strategies in drug development.

Introduction: The Toxicological Significance of MNtBA

N-nitroso-tert-butylmethylamine (MNtBA) is a member of the N-nitrosamine class of compounds, which are reasonably anticipated to be human carcinogens.[2] The presence of such impurities, even at trace levels, is a major concern for regulatory bodies and pharmaceutical manufacturers.[1] MNtBA is categorized by the U.S. FDA as a Potency Category 1 nitrosamine, necessitating a stringent acceptable intake limit of just 26.5 ng/day, underscoring its high toxicological potential.[1]

The molecule's potential for harm is unlocked via metabolic processing.[3][4][5] Therefore, a deep, mechanistic understanding of its metabolic fate is not merely an academic exercise but a critical component of ensuring drug safety. This document serves as a technical guide to these pathways.

| Property | Value | Reference |

| Systematic Name | N-tert-butyl-N-methylnitrous amide | [1] |

| CAS Number | 2504-18-9 | [1] |

| Molecular Formula | C₅H₁₂N₂O | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| Carcinogenic Potency | Category 1 (USFDA) | [1] |

| Acceptable Intake | 26.5 ng/day | [1] |

The Foundational Principle: Metabolic Activation of Nitrosamines

Nitrosamines are, in essence, procarcinogens. They require enzymatic conversion into reactive electrophilic species to exert their genotoxic effects.[2][3][4][5] This bioactivation is predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver and present in other tissues.[6][7][8]

The most critical bioactivation step for nitrosamines is α-hydroxylation .[9][10] This process involves the enzymatic oxidation of a carbon atom immediately adjacent (in the α-position) to the nitroso group.[2][11] This reaction creates a highly unstable α-hydroxynitrosamine intermediate that rapidly and spontaneously decomposes, yielding a potent DNA-alkylating agent—a diazonium ion.[2][11][12] It is the subsequent reaction of this diazonium ion with DNA that forms covalent adducts, initiating the cascade of events that can lead to mutagenesis and carcinogenesis.[3][5][13]

Core Metabolic Pathways of MNtBA

The metabolism of MNtBA is a balance between bioactivation pathways that generate carcinogens and detoxification pathways that neutralize and eliminate the compound. As an asymmetrical nitrosamine, MNtBA has two distinct α-carbons—one on the methyl group and one on the tert-butyl group—providing two potential sites for bioactivation.

Pathway A: Metabolic Activation via α-Hydroxylation

This is the primary route leading to the formation of ultimate carcinogens.

A1: α-Hydroxylation of the Methyl Group This pathway is considered highly probable due to the relative steric accessibility of the methyl protons. Studies on similar methylalkylnitrosamines show that CYP enzymes, particularly CYP2E1, preferentially oxidize the methyl group.[8]

-

Mechanism: CYP-mediated oxidation of the methyl group forms N-tert-butyl-N-(hydroxymethyl)nitrosamine.

-

Decomposition: This unstable intermediate spontaneously breaks down to yield formaldehyde and the tert-butyldiazonium ion .

-

Genotoxicity: The tert-butyldiazonium ion is an electrophile that can alkylate DNA, forming tert-butyl-DNA adducts.

A2: α-Hydroxylation of the Tert-butyl Group While potentially sterically hindered, hydroxylation at the tertiary carbon of the tert-butyl group is also a possible activation route.

-

Mechanism: CYP-mediated oxidation of the tert-butyl group forms N-(1-hydroxy-tert-butyl)-N-methylnitrosamine.

-

Decomposition: This intermediate decomposes to yield 2-methyl-2-propanal and the highly reactive methanediazonium ion .

-

Genotoxicity: The methanediazonium ion is a powerful methylating agent, known to form a spectrum of mutagenic DNA adducts, most notably O⁶-methylguanine (O⁶-meG) and 7-methylguanine (N7-meG).[4][12] O⁶-meG is particularly insidious as it is highly miscoding during DNA replication, leading to G→A transition mutations.[12]

Pathway B: Denitrosation (Detoxification)

Denitrosation involves the cleavage of the N-NO bond, removing the functional group required for forming diazonium ions.

-

Mechanism: This reaction can be catalyzed by CYP enzymes, likely through a reductive mechanism.[14]

-

Products: The reaction yields the corresponding secondary amine, tert-butylmethylamine , and nitric oxide (NO) .[14]

-

Significance: This is generally considered a detoxification pathway because it prevents the formation of the DNA-reactive species.[14] It directly competes with the α-hydroxylation activation pathway.

Pathway C: Phase II Conjugation (Detoxification)

Phase II metabolism serves to increase the water solubility of xenobiotics or their Phase I metabolites, thereby facilitating their excretion.

-

Mechanism: While direct conjugation of MNtBA is unlikely, any hydroxylated metabolites formed at positions other than the α-carbon could be substrates for conjugation. The primary Phase II reaction for nitrosamine metabolites is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[15][16][17]

-

Products: Glucuronide conjugates are highly water-soluble and readily excreted in urine.[15]

-

Significance: This pathway represents a crucial mechanism for clearing MNtBA metabolites from the body, preventing them from accumulating and causing harm.[15][17]

| Pathway | Key Enzymes | Primary Products | Biological Consequence |

| α-Hydroxylation (Methyl) | Cytochrome P450s (e.g., CYP2E1) | Formaldehyde, tert-Butyldiazonium Ion | Bioactivation (Genotoxicity) |

| α-Hydroxylation (t-Butyl) | Cytochrome P450s | 2-Methyl-2-propanal, Methanediazonium Ion | Bioactivation (Genotoxicity) |

| Denitrosation | Cytochrome P450s | tert-Butylmethylamine, Nitric Oxide | Detoxification |

| Phase II Conjugation | UGTs, SULTs, etc. | Water-soluble conjugates (e.g., glucuronides) | Detoxification & Elimination |

Methodologies for Elucidating MNtBA Metabolism

A multi-pronged experimental approach is essential to fully characterize the metabolic fate of MNtBA. The choice of system—from whole organisms to purified enzymes—is dictated by the specific question being asked.

In Vivo Experimental Models

-

Rationale: In vivo studies using laboratory animals (e.g., rats, mice) provide the most physiologically relevant data, integrating absorption, distribution, metabolism, and excretion (ADME) into a single system.[18] They are the gold standard for identifying the major metabolites excreted in urine and feces.

-

Experimental Choices: The choice of species is critical; rodents are common, but species differences in CYP expression can impact metabolic profiles.[6] Isotope-labeled MNtBA (e.g., with ¹³C or ¹⁵N) is often used to trace the fate of the molecule and its fragments unambiguously.

-

Protocol Synopsis:

-

Synthesize isotope-labeled MNtBA.

-

Administer a defined dose to a cohort of test animals (e.g., via oral gavage or intraperitoneal injection).[19]

-

House animals in metabolic cages to allow for separate collection of urine and feces over a time course (e.g., 24, 48, 72 hours).

-

Collect blood samples at specified time points to determine pharmacokinetic profiles.[20]

-

At the end of the study, harvest key tissues (liver, kidney, lung, etc.) to assess for tissue-specific metabolites and DNA adducts.

-

Process and analyze all biological samples using the analytical techniques described in section 4.3.

-

In Vitro Systems for Mechanistic Studies

-

Rationale: In vitro systems offer a controlled environment to dissect specific metabolic steps, identify the enzymes involved, and determine kinetic parameters without the complexities of a whole organism.

| System | Description | Key Advantage | Limitation |

| Liver Microsomes | Vesicles of endoplasmic reticulum containing CYP enzymes.[7][21] | Excellent for studying Phase I (CYP-mediated) metabolism.[22] | Lacks Phase II enzymes and cellular context. |

| Hepatocytes | Intact, isolated liver cells.[23] | Contains a full complement of Phase I and II enzymes in their natural architecture.[23] | Limited viability; more complex to maintain. |

| Recombinant CYPs | Purified, single CYP enzymes expressed in a cellular system.[7][24] | Definitive method to identify which specific CYP isozyme metabolizes the substrate.[25] | Lacks interaction with other enzymes. |

This protocol is foundational for assessing the role of hepatic Phase I metabolism. The self-validating nature of this system comes from the inclusion of specific controls.

-

Preparation:

-

Thaw pooled liver microsomes (e.g., human, rat) on ice.

-

Prepare a master mix of NADPH-regenerating system (e.g., G6P, G6PDH, NADP⁺) in a suitable buffer (e.g., potassium phosphate, pH 7.4). This is critical because CYPs require NADPH as a cofactor, and this system ensures it is not depleted during the incubation.

-

-

Incubation Setup (in triplicate):

-

Test Reaction: Microsomes + Buffer + MNtBA.

-

Negative Control 1 (No Cofactor): Microsomes + Buffer + MNtBA (without NADPH-regenerating system). Causality Check: This confirms the reaction is NADPH-dependent, implicating CYPs.

-

Negative Control 2 (Heat-Inactivated): Heat-denatured microsomes + Buffer + MNtBA + NADPH system. Causality Check: This confirms the reaction is enzymatic and not due to spontaneous chemical degradation.

-

-

Reaction Execution:

-

Pre-warm all components to 37°C for 5 minutes.

-

Initiate the reaction by adding MNtBA to the master mix.

-

Incubate at 37°C in a shaking water bath for a defined time (e.g., 60 minutes).

-

-

Reaction Quenching:

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol). This precipitates the microsomal proteins and halts all enzymatic activity.

-

-

Sample Processing:

-

Centrifuge the quenched samples at high speed to pellet the precipitated protein.

-

Transfer the supernatant, which contains the parent compound and its metabolites, to a new vial for analysis.

-

-

Analysis:

-

Analyze the supernatant using LC-MS/MS (see section 4.3).

-

Advanced Analytical Techniques for Metabolite Identification

The identification and quantification of metabolites from complex biological matrices is a significant challenge requiring sensitive and specific analytical technology.[26][27]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the cornerstone technique for metabolomic studies.[28][29]

-

Expertise: LC separates the parent compound and its various metabolites in time based on their physicochemical properties (e.g., polarity). The mass spectrometer then provides two crucial pieces of information: the precise molecular weight of each metabolite (from the first mass analyzer, MS1) and its unique fragmentation pattern upon collision-induced dissociation (from the second mass analyzer, MS2). This combination of retention time, parent mass, and fragment ions provides extremely high confidence in metabolite identification.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is preferred for analyzing volatile metabolites, such as the aldehydes (formaldehyde, 2-methyl-2-propanal) produced during α-hydroxylation.[28]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR is unparalleled for the de novo structural elucidation of novel or unexpected metabolites.[30] It provides detailed information about the chemical environment of each atom in a molecule, allowing for unambiguous structure determination.

Conclusion and Future Directions

The in vivo metabolism of tert-butylmethylnitrosamine is a complex interplay between toxifying bioactivation pathways and detoxifying clearance pathways. The primary route of concern is the CYP-mediated α-hydroxylation of either the methyl or tert-butyl group, leading to the formation of highly reactive diazonium ions that damage DNA.[2][12] Competing with this are detoxification routes such as denitrosation and Phase II conjugation that facilitate safe elimination.[14]

For drug development professionals, a thorough characterization of these pathways using a combination of in vivo and in vitro models is not optional—it is a regulatory expectation and a scientific necessity.[1] Future research should focus on quantitative assessments to determine the relative flux through each pathway. Understanding the kinetics and the specific human CYP enzymes responsible for MNtBA activation will allow for more precise, data-driven risk assessments, ultimately contributing to the development of safer medicines.

References

- Michejda, C. J., Kroeger-Koepke, M. B., Koepke, S. R., & Magee, P. N. (1984). alpha-Hydroxylation of nitrogen-15 labelled N-nitrosamines by isolated hepatocytes. IARC Scientific Publications, (57), 437-442. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDowrm7QP-LXcfr1d3HxvOiI5QhFoED3bF2dm7JtWx04IWee3Uzl7LPKV1ytKvReyZ5h-3Gi-_WpsyJGfbEe9uwx72qbCz9zHl0x2Oq6PzfOFDrRsPdVTWQyIGnBes6_MGl8A=]

- Garnick, K., et al. (2023). Computational Prediction of Metabolic alpha-Carbon Hydroxylation Potential of N-Nitrosamines: Overcoming Data Limitations for Carcinogenicity Assessment. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ274Vd-0K-x2-rqUW4dnLPMHh_6L3wBkeJHv1cbeE54RsPls8QS2SVh3IWUhQ8choKjCAP8S1L5GAhbcTYuKA-VAa35GmQkmNA5vyPYUIpqmUm0cdi1usuDacA0nZRPWJkq6QDF7FhsZi7LsXHeH9GW27RuinbdVy3U5Y_ZtaxfjsOlNTbgKvX_jWn1Jbx6Vp81ng6sgZcW2jZ7MTGqeXs84j8VSBTD9YwlbPmw3c7bpdxXPcHLlYQBXI8daktpn9wRPhZRcDrsxjw2a1cm8Ka0rDvmYsX1YI9nVBmNdtqqyxnYjvLZame_D9V4lObE8gpqgSEcIpKucQhLvRa4xaoAse3va2]

- Chen, G., et al. (2007). Glucuronidation of Tobacco-Specific Nitrosamines by UGT2B10. Drug Metabolism and Disposition, 35(5), 769-775. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvDeiWiNKwID5DYQ-Vg23C7kfa__5vujSBApmpTB5N9MVwzDXChhX39NPWpwsezydU2I5zRo1wkF77BD1g4XZHs3Ify-MHe3Ztctj64XqQwOdg7nVpJ9uujlNQgEhBpQWYcn-jbkrhILYX1v4=]

- Lazarus, P., et al. (2006). Glucuronidation of tobacco-specific nitrosamines by human UGTs. Proceedings of the American Association for Cancer Research, 47, 85. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbezpeS93CebsgIEaWLjMca6NbFiXi3ozC8qCyMGJjnNERl1g5r37Y1L2otEmBHuODLire3T570g0Abfl7Hs79Xa0fZMc-I8XsnxDudHPdK1OAyaTdzZkifnoFkfilxSmhNC997Lxmi3h4zmoB0lNRlNF_q511dZyWi8_U4JsqHTLNg07D00N3gWyxDWfJ496tU0h4Kd0ZCMwawmbZyKsnq4VoPTPoc0s93Cc_J860pJuz]

- Chen, G., et al. (2007). Glucuronidation of tobacco-specific nitrosamines by UGT2B10. Drug Metabolism and Disposition, 35(5), 769-775. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQxQUJl9mNSFZLEFmW-SCr4ZVyS_vqghU3iGSB_dR_yhrcqMIss7RANLpyHjN2-FrHWWTaG_eR67sztM1AqYCwULK7NeVgEwtJSZex0RddCnE0z1pWfXGMK684Wr8iyF5YqA2H]

- Nanda, K., et al. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(4), 2941-2959. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7Avs7QYV38nvYmdXEw3_h78N-oIRDCol79Y5WiBbgyJ4OsL3bqttgg03svi7S_QFmoQ9XMgQiWa1iRyrS7Z0tL9XlJ933BQ5weMfk9bG3HsYo0PWBraoMq0J0LMoARXP4GFojYayLxdM6vw==]

- Garnick, K., et al. (2023). Computational Prediction of Metabolic α-Carbon Hydroxylation Potential of N-Nitrosamines: Overcoming Data Limitations for Carcinogenicity Assessment. Chemical Research in Toxicology, 36(7), 1083-1094. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF858840LiqLbAR8q3DQl6Pp1iyd9C8WxJNSrBInFDIy1evpmL7uBp9Lg2ffO23Qady9mBhvHENZSxvQIr54R-xZXGpiOkQ2EKWs2NtFWK9UY-OKJDnmFJEF_TwY9Tb0wOjomVsZgFiDAnUHYmH]

- Kroeger-Koepke, M. B., et al. (1981). alpha-Hydroxylation pathway in the in vitro metabolism of carcinogenic nitrosamines: N-nitrosodimethylamine and N-nitroso-N-methylaniline. Proceedings of the National Academy of Sciences, 78(10), 6489-6493. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzCn3s0onGZho43BBWbOncmiEWMKQxF0HQmDPKgz2x8gW2EnH4k5M9b3l8ayiwfcWHgTiCFylq1RC7mIZSkGIQf27fSz1qEAMco2Yb7AYdpHVDxGPLNhmuT0GcLLwEfUqMWsR9VWxdK8az1A==]

- Lijinsky, W., Saavedra, J. E., & Reuber, M. D. (1982). Relationship between carcinogenicity and in vitro metabolism of nitrosomethylethylamine, nitrosomethyl-N-butylamine, and nitrosomethyl-(2-phenylethyl)amine labeled with deuterium in the methyl and alpha-methylene positions. Cancer Research, 42(6), 2105-2109. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjfa2JG6m4LfiFzo-_7wmKvZMswE4LSPDzzVzO-zVHg14lDgRegolFkOPEo28KioSyGsdkjpUScNnUqEP2wJf1nMKBDg_S-S8QmI5wcgNOrxDGhCrw0XGcHkYNTk0Eus5w8fQ=]

- Office of Environmental Health Hazard Assessment (OEHHA). (2014). Evidence on the Carcinogenicity of N-Nitrosomethyl-n-alkylamines. California Environmental Protection Agency. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlBnGynTca1Wof9hA-VbSW9Ex4R8twWGZaSH8oeW2fnxeWYN-xKhBNqpQWdfbdL1_9rf8BdqfHWZWW0lqyLz2xZL4LG0tcYSlrnQWLJYMeweIml_VuohBIxmz0pqrXLs_2h1HjZwg300Igjwk2UR6zQLA-UDdYw4cF3Xm8umsTjKvsYCsqY9rcNTdn3kxUH93h_Eebzx4TI21_tHnZRliEyBRZoN9sic3P1F0jVWLSPfcPOZoF5Ixd]

- Chen, G., et al. (2007). Glucuronidation of Tobacco-Specific Nitrosamines by UGT2B10. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWMnRRdfn3pgKSujOML0wq1QZPsW8j4CuXQj_gBCV7m-Yf06Nw_KgxdUkv1-CsEzgjmFbRy3G9AYkib58QbMx9DqbVsY8SQQUILGxLT_zXEyHdg844ZAT-6gpWAHKtrxzQcDXq6_hkvjy2QTB1A6_nVTp9UklJ_9sIiIOrd0ce-HS9j3MaSA8gw3Xbbt5Wb0uB9ldiai0i0E48-ilwp_cyErSglpvAQA==]

- Lijinsky, W., Reuber, M. D., Saavedra, J. E., & Blackwell, B. N. (1980). The effect of deuterium on the carcinogenicity of nitroso-methyl-n-butylamine. Carcinogenesis, 1(2), 157-160. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgVYjz5Ywp7-mfA1RldHDEejwsZ4KpDKexpygJqTK71RtUwBzTW1sWv1gJMlPuIIcS88nHTKv8VSveLKzdkGCO9ZSOmCU7DGuNmuaYfRQWQi4taQm0bjStMXfMvJFjBKVFUyHz]

- Wang, Y., et al. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Toxins, 14(5), 304. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxj7CntGIrsGQiKvVfTV55SJ-yhdSFKvSgMul4nNYCD4oZlqEj7pmZPgB9kJWlahwLZEnKkkVIaQTZ8HjKeFaFguwwNGrzI6_gcHbySTlc0811WHJvEUaRsVkZtrqRlNimijA=]

- Yoo, J. S. H., et al. (1991). High variability of nitrosamine metabolism among individuals: role of cytochromes P450 2A6 and 2E1 in the dealkylation of N-nitrosodimethylamine and N-nitrosodiethylamine in mice and humans. Cancer Research, 51(5), 1489-1494. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-Pi-8uS5e_UTGPMa8OEG3Y26Xq85b0vCoHQcUtL2WX7LIrOx0tkgo1UGorQvowHL9eibmLZ1kNrqGKFlX_YilO5VgESg9A-CdHwd6IqEhX96cy_ocmhxrUC1H116ugudl_vg=]

- Bellec, G., et al. (1996). Identification of the cytochrome P450 isozymes involved in the metabolism of N-nitrosodipropyl-,N-nitrosodibutyl- and N-nitroso-n-butyl-n-propylamine. Carcinogenesis, 17(8), 1631-1637. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcsVfYWj1U5XyaOLLC5EllucBnTDiXvbn4c_4GHnrWo3xW2ZmTtdrsASF_iZ2GieJYh4mzv-wmrw0d_HIyWQ_ANstw0nIcb1YcbIe0CU_pj-DXS46M2-UniNTbkAzI0paNE0o=]

- Zang, H., et al. (2020). Impact of tobacco-specific nitrosamine–derived DNA adducts on the efficiency and fidelity of DNA replication in human cells. Nucleic Acids Research, 48(12), 6665-6676. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYsAp0KcC5F23_ZniMPargOXFkhHkEBUtFAmi9fbB4sA-GSJuIqmXqLBC8I4DfcGDLYBFTbduqMNNjHlLFwtt2cHE9zeaGfj7S2a7xobA6HNuzuW2VxRvaFeoxI_Au-dNTiK8IcoAMps4KJdA=]

- Labuc, G. E., & Archer, M. C. (1982). The metabolism of a series of methylalkylnitrosamines. Cancer Research, 42(8), 3181-3184. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiqAhupyumjTSW02T5eGXPBpw5vyxIjixRW6RChZ-32f4qzGmVdBJ1NJ50C6j_O-uNNybRyZ5bSV018ZyrjJ3TREw7ypUZ5mXyc2NgMldhb8TRmD8PWfuS029qFBvpzDmpghQ=]

- Office of Environmental Health Hazard Assessment (OEHHA). (2014). N-Nitrosomethyl-n-butylamine. California Environmental Protection Agency. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGClOaEtZvfR3KMCG8SArXlNDiQMdbUKR3rtjXmhxjjHJzRRx6GaIYwtaP6MV3h-7lFBpdQF6KkzbNt6KlqyHwthypmS7Rl8spZTYlbnKyNbRzZ9wZDBE9n_tntaJFReDoX-ORl2bdV_X8POiJoWi92zq4OOmjmgZCxsxCQm9X7C5Uak8d]

- Appel, K. E., et al. (1991). Metabolic denitrosation of N-nitrosamines: mechanism and biological consequences. IARC Scientific Publications, (105), 351-357. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2Nja9UlOqXAhuKJXszcE48YVhbuVQpEK7QRLNbLVPp5j8pECecl2ZwxdbaaD26BhdBalfHoezZO1GTxkJ7scr0euYHOIxgZEIu_Lr7ML1XEeYVyePTNENpNKGNGyVBlzgMoA=]

- Hecht, S. S. (1999). DNA adduct formation from tobacco-specific N-nitrosamines. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 424(1-2), 127-142. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6iqXP9dPstxjjU92jRahL2QE-x_-AMJA1kP1MURDya4yB03sOUDqLTjqjJT8d9d3YcE6rBXvvoNKXDMYBRhM1dLFiMADFDuHwgdiqwHKaLpfQTalE_C8TeFMY0OsRlKA92Obp]

- Wang, M., et al. (2022). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. Toxins, 14(5), 324. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3OwIjSpS443sdr2dNyc0qs12vurnjf-oAKwQax1mX9xhOxM9sZXdNaTRsaNIvJ77HIC8c3vxtxxPFZlY1H5rBgl-4poVkLRIOBfEGZ3kYzOSHZXdzavhwPrUK4EW5xWbMT4c-w5Vosbc2jPJaQBB-AXDN_G2Imk5Xx7iW4MMgumBxsT5HW16S0SqkrjtciJoy7FS2qxEKu4jb2uYmrZoeAWqn14Vfr_KuhOTldjG_MFEltEQ=]

- Briggs, I. D., et al. (1979). Method for the denitrosation of organic nitrosamines. US Patent 4,134,917. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFTfVIUNof0Y93BpP3tvOjNZm-y5B61Prg0aNZCgM2lDcgNH8t5H9tCduSx3TyFR95KPagSZFS1O9tU58fuu08IYVx8SjRDDKBr6UFPipbo9fLDXCGcv5YZmxz4ZNuceA5IYtnqrolqIvu]

- Yang, C. S., Smith, T., Ishizaki, H., & Hong, J. Y. (1991). Enzyme mechanisms in the metabolism of nitrosamines. IARC Scientific Publications, (105), 265-274. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbnCIANxqTXpyk6KPivBb9QMfnlec0Nsgzmcmf8MvvwAM4fjbru3f62Ase8nkqaDG6Ov1xCYjJXOXkkdKD2Z4Bk5ktuYLj02Usv6ZYSAJMc9gR8cHmQ7ImjkDSJHCmomqgN4o=]

- Peterson, L. A. (2014). Context matters: Contribution of specific DNA adducts to the genotoxic properties of the tobacco specific nitrosamine NNK. Chemical Research in Toxicology, 27(3), 366-377. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJTu4JcuaR-Lkw9bpDJBegTsu0p2cv6oSA_oLwTeuumSD2dlgft-0nuoOvkk-DCtX5oEof-SydNBsuYFsaL5iqyiD6H48SpV8JcUDGNRZwzfdRL6PYHeF-HlfOlBPOcC851XBMwz6eG7IA18I=]

- Yoo, S. D., et al. (1994). Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2. Carcinogenesis, 15(5), 959-963. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOskncO6Qkzu79eLcFxGAmMnYp5l0sVxDJiPKf-ytha7nNPbv183UyIBrmy96clGXLSge1V5WIP6WKCqVMklxeXEXj6llZK0TLkXkx8DhMKq8apDeS2ICOlsRnDEtjE8SVClk=]

- Bellec, G., et al. (1996). Identification of the cytochrome P450 isozymes involved in the metabolism of N-nitrosodipropyl-,N-nitrosodibutyl- and N-nitroso-n-butyl-n-propylamine. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgOxzcbbS1vD03-qGchCkkZbDq2y9q3v27RPkQjx1de76bNG1EZwNztboa3XA7HsWcmijzAm-NExzITaUP6Hb8hbzp8XQ73DysuzeHnF4MCHoujbt61lwqX4fbF5JJ0VxgUtZS2uLg03vdUEn4rVwPLR0139fxrGx7PKpgivQCntlvjWoQS0uAGNpE9aUZ0C_GKRTgJ2jYYWwgzdsgErNEoTSTfrICXYEG6FfQrfUmyuQsAeOISVvS7804Oazoj-8maQh5ld4VVJnhbg==]

- Wang, Y., et al. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Toxins, 14(5), 304. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGw3sMtSnOjszRsdJ6pslIC3eTy6YSlg463i_f9HHeqrGoe1y9tq0tiHsQaIccBgYiMyZH9u2gE81wvTHt41dNOal6-64BR2DqUExbgymFsM24sSAbToxKcaom-ttXN7cJykj4P3N0R83DjX-g=]

- Wang, Y., et al. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. PubMed. [https://vertexaisearch.cloud.google.

- ResearchGate. (n.d.). Nitrosamine metabolic biotransformation pathways. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF065bRlm-xLCEf3tDTp6LpuJQcDU0n0jz8iAM8ebiKrpFqA7OM4iVHb0dtK5TJY_p_oN44YI1RUpobmPw0oPJFJOh9i-rsCylAwU9XnEjr6VVpDVamHOlSj0g3aBcluZTVNgOiPkhAon2IMjJv6jSxIb4E2WGCCtyY1Y5RLccaA2vEJ3faQz822YrumBtc0D9XZgHOj-iep0CA4Hn30A==]

- Imperial Chemical Industries Ltd. (1981). Denitrosation of organic nitrosamines. GB Patent 1,586,003. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGETfoNKdhbHey2gAq9YZwiOMtZy7llF2rN4Hmzsyioc5pllaH6nV4uQQeq2tnrO0DcsHHQJzg6SJobUUL2Y7kbnq6R_peD7NASn3z1fYFYyg1RriX8zn8EPRgMToizzBY72Jn4TfB2CGxk]

- Adams, J. D., et al. (1991). Metabolism of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in the patas monkey: pharmacokinetics and characterization of glucuronide metabolites. Cancer Research, 51(20), 5565-5572. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoGchs3wqf5LCe_AUNB4uriWzJrVaaGNkfSd8EPgiodWPYJMZo1MVUML8w6q9PdzAW-NWFGDnfTaAo_oS3Y9lurP7SCyTD_ajF6BekpVM3Bz5mzEuYrVRl92y4u_4EjSQINkQ=]

- Heath, D. F. (1962). The metabolism of N-nitrosomethylaniline. Biochemical Journal, 85(1), 72-91. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV4RqUfE3dVvspOZG10gw31rvxIBXYPxf4tS4YthuaPAZ1I2Rvuft8ARmWCbnl5BYA83xJWfBohfXxX0JgKDsA2r2vxbKUomRF-b9S7Ro4_xIu147MYmvFkZVnfM4YPdu4ZLaKQcIYR6ahYeGO]

- Semantic Scholar. (n.d.). Formation and metabolism of N-nitrosamines. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKBf1M_4fU-4V4IE5DvUV6Jolm_fJk0Xjxevpf3AMFYU3GhQCSAXRIvq2S8VwCv8Yhua9MTnhPeXQsOtPrVO6JSEO9V1JHGikrLToT9EkixtnSVGe1HRUSO-khpOX6Pw963cVdVS49iNl2nLA3E-o_7p-AI4rtoMtkie-cOr18spGPlPWCSVkVm10ijOh-ehfh8qcBRf1afxhByJAxan7P0NFcoKiBop5AdvV_jOWYWYURTQU9FwLDM5WbgYFvgJphhADz8oGi]

- Manasa Life Sciences. (n.d.). N-Nitroso-tertbutyl-Methylamine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKgR6LglDBoepWwUi553u5kE_bua1ANzKxCCvjBvw_Cd4Ar6f6fE4D9E5HWcfU-lJ7Jnyu9vdVPBNYf9H2CXykgGRzWI_vN9g7pwXsldqa27iVz5FdOE9qZcUzEeDA2VRUskQf_ooKBbNs_KoxYWrpQlgBPiMtR1XpKMkG-0f4zC2ht6hHDbhZKzZkkn7dXPAeLcSKrZ-tXQ==]

- Mirvish, S. S., & Ramm, M. D. (1987). Demonstration of in vivo formation of the nitrosamine N-nitroso-N-methylaniline from amyl nitrite. Cancer Letters, 36(2), 125-129. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU_IBeOfJXzS1_74UPQsJeQ3luPnZAHFC14xSHhdDUXGxMsBwEolTfFpe5dqXAReGrkhnRYSe9O0wBXmR4ABWFMJd3GahSzwP7OewvZaNXuX1S6vwqTLTZB9Dw43F_AYTLq_4=]

- Lao, Y., et al. (2016). Evaluation of Nitrosamide Formation in the Cytochrome P450 Mediated Metabolism of Tobacco-Specific Nitrosamines. Chemical Research in Toxicology, 29(4), 564-572. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuISDjgopig5kygQOGTB-1NbxtoZM3WO_OGvmUndNTzkYGNkc5zVud7q70wZmQxJI_UBiHtejen2kaTi1jw50h4clM7-Ap2h4bMntVZWOCTaBV-NrijaLoY7odb7x0bFQnx-Bjg4Dc6xlUWCo=]

- Dettmer, K., Aronov, P. A., & Hammock, B. D. (2007). Analytical techniques for metabolomic studies: a review. Mass Spectrometry Reviews, 26(1), 51-78. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyHR_0ds-7hVSCCctP2e7B0KEzhUFnAnBiqx-zXeybvodpXe0XkGX3ofi38i7EMPeOAOiteyKL2ZkJJGAd8ZsRY7s9wrAKCX_JaXlJqdbtaQkI8AdF_ZEkYgqV99Y2DxiHW6GP]

- Creative Proteomics. (n.d.). What Are The Analytical Techniques In Metabolomics And How To Choose. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2QPcs0i5Ryr5PwMw-4sblXrBmM3mkHLrBxAzKqcQGjovOxUD5VkodBYApxMOsnOGQtVRf4mzhT31bBtSUBAWlkNraFYGIsaU-OecpjGl-mEysUg4iL7gHV4xEMjsG6faODAeb8URM2SN9JBfMRL_4GJBtzhgV34Gepf8DBgCD8lJS3U1xABotFfPQp3Oc]

- Meyer, M. R., et al. (2019). Altered metabolic pathways elucidated via untargeted in vivo toxicometabolomics in rat urine and plasma samples collected after controlled application of a human equivalent amphetamine dose. Archives of Toxicology, 93(1), 141-155. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjB7EfrMuvqsClLsgT2d9lCQu7pf1sMnBmCY3LsXEck1uavOdeN7Zw6qJG4wT1MZeKFxMoEvfc0XXN8DdwZMPvua7ezYOAs1Xot1GnRWC01KdOUGuG9gZ01ipikKKnA0nGb6oPDLBzgwhI19s=]

- Strasser, H., et al. (2016). Analytical Methods for Secondary Metabolite Detection. Methods in Molecular Biology, 1405, 239-251. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMB0NYEL46tPD7_20jZb2ZaC5rSgWgR2fhRdhczL2GCaOr35jD3x6yB1fIgZdaNKnfKyFd8wjY0fVPz9vwXrsASRPEpmXOm4--0Mxe9tYmo1hnEEZJ7Zx0RY9U3_-BeZe7x1v_]

- Emwas, A. H. (2015). NMR Based Methods for Metabolites Analysis. Methods in Molecular Biology, 1277, 3-26. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTTUfHE8-FQhf_pORm97aHN4glW64jGAe-sbgPAeTxocWUoSwo0WmroXDsoTuvSRT0tMypvBnvXlvUL_6Ccx9xDdPs5wLsy9QyQWz-HV2YVjlhcOhbszlZIsHJ5x7LQWIHqvGH9QhoOD1FUb8z]

- Widelska, J., et al. (2019). Analytical Methods for Detection of Plant Metabolomes Changes in Response to Biotic and Abiotic Stresses. International Journal of Molecular Sciences, 20(15), 3824. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQeKV7m0Sd6TWDJsynLvAaCMhCdnDs2kYa7gwR7avH45_vfHsSB72Xhr7pdxjqVSwnWVqGxB2DqG0IG_64f2Lr5mz3aqNJ95CB1T7xGV-cv0b-w2wppo-6OFEXgF_rEhpTSHm7RkZPgM0AwLE=]

Sources

- 1. N-Nitroso-tertbutyl-Methylamine | Manasa Life Sciences [manasalifesciences.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High variability of nitrosamine metabolism among individuals: role of cytochromes P450 2A6 and 2E1 in the dealkylation of N-nitrosodimethylamine and N-nitrosodiethylamine in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of the cytochrome P450 isozymes involved in the metabolism of N-nitrosodipropyl-,N-nitrosodibutyl- and N-nitroso-n-butyl-n-propylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzyme mechanisms in the metabolism of nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Computational Prediction of Metabolic α-Carbon Hydroxylation Potential of N-Nitrosamines: Overcoming Data Limitations for Carcinogenicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Context matters: Contribution of specific DNA adducts to the genotoxic properties of the tobacco specific nitrosamine NNK - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impact of tobacco-specific nitrosamine–derived DNA adducts on the efficiency and fidelity of DNA replication in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolic denitrosation of N-nitrosamines: mechanism and biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Glucuronidation of Tobacco-Specific Nitrosamines by UGT2B10 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Glucuronidation of tobacco-specific nitrosamines by UGT2B10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Altered metabolic pathways elucidated via untargeted in vivo toxicometabolomics in rat urine and plasma samples collected after controlled application of a human equivalent amphetamine dose - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Demonstration of in vivo formation of the nitrosamine N-nitroso-N-methylaniline from amyl nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Metabolism of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in the patas monkey: pharmacokinetics and characterization of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Relationship between carcinogenicity and in vitro metabolism of nitrosomethylethylamine, nitrosomethyl-N-butylamine, and nitrosomethyl-(2-phenylethyl)amine labeled with deuterium in the methyl and alpha-methylene positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The metabolism of a series of methylalkylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. alpha-Hydroxylation of nitrogen-15 labelled N-nitrosamines by isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. [PDF] Identification of the cytochrome P450 isozymes involved in the metabolism of N-nitrosodipropyl-,N-nitrosodibutyl- and N-nitroso-n-butyl-n-propylamine. | Semantic Scholar [semanticscholar.org]

- 26. Analytical techniques for metabolomic studies: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Analytical Methods for Secondary Metabolite Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Metabolomics Techniques: How to Select the Right Method - Creative Proteomics [creative-proteomics.com]

- 29. Analytical Methods for Detection of Plant Metabolomes Changes in Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 30. NMR Based Methods for Metabolites Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Carcinogenicity of tert-Butylmethylnitrosamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-nitrosamines are a class of potent genotoxic carcinogens that have garnered significant attention from regulatory bodies and the pharmaceutical industry. While many N-nitrosamines are recognized as carcinogenic, the case of tert-butylmethylnitrosamine (TBMN), also known as N-nitroso-tert-butyl-methylamine, presents a compelling deviation from the expected trend. This technical guide provides a comprehensive analysis of the available scientific evidence on the carcinogenicity of TBMN. It delves into the conflicting reports of its biological activity, offering a detailed mechanistic explanation for its observed lack of carcinogenicity in animal models. By examining its metabolic activation, the principle of steric hindrance, and comparing it to structurally related carcinogenic nitrosamines, this guide aims to provide researchers and drug development professionals with a thorough understanding of the toxicological profile of this specific nitrosamine.

Introduction to N-Nitrosamines and the Conundrum of tert-Butylmethylnitrosamine

N-nitrosamines are chemical compounds characterized by a nitroso group bonded to an amine. Their formation can occur under certain conditions when a secondary or tertiary amine reacts with a nitrosating agent, such as nitrous acid. Many N-nitrosamines are potent mutagens and are reasonably anticipated to be human carcinogens based on extensive evidence from animal studies[1][2]. The International Agency for Research on Cancer (IARC) has classified several N-nitrosamines as probable or possible human carcinogens[3][4].

Given this context, tert-butylmethylnitrosamine (CAS No. 2504-18-9), with the molecular formula C5H12N2O, would theoretically be of significant toxicological concern. Indeed, some sources classify it as a "highly carcinogenic nitrosamine" and a "high-potency nitrosamine impurity". However, this classification is starkly contrasted by experimental evidence that designates it as a "non-carcinogenic nitrosamine"[5]. This discrepancy forms the central theme of this guide, which will explore the scientific underpinnings of this apparent anomaly.

The Critical Role of Metabolic Activation in N-Nitrosamine Carcinogenicity

The carcinogenicity of most N-nitrosamines is not inherent to the parent molecule. Instead, it is a consequence of metabolic activation, primarily mediated by the cytochrome P450 (CYP) family of enzymes[6]. This enzymatic process, typically an α-hydroxylation, transforms the chemically stable nitrosamine into a highly reactive electrophilic species.

The generally accepted mechanism proceeds as follows:

-

α-Hydroxylation: A CYP enzyme hydroxylates the carbon atom adjacent (in the α-position) to the nitroso group.

-

Formation of an Unstable Intermediate: This hydroxylation results in an unstable α-hydroxynitrosamine.

-

Spontaneous Decomposition: The α-hydroxynitrosamine spontaneously decomposes to form an aldehyde or ketone and a diazonium ion.

-

DNA Adduct Formation: The highly electrophilic diazonium ion can then alkylate nucleophilic sites on DNA bases, forming DNA adducts.

-

Mutagenesis and Carcinogenesis: If these DNA adducts are not repaired by cellular DNA repair mechanisms, they can lead to miscoding during DNA replication, resulting in mutations and potentially initiating the process of carcinogenesis.

Sources

- 1. mdpi.com [mdpi.com]

- 2. conservancy.umn.edu [conservancy.umn.edu]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 6. monographs.iarc.who.int [monographs.iarc.who.int]

The Anomaly of Tert-butylmethylnitrosamine: A Mechanistic Exploration of its Lack of Genotoxicity and Mutagenicity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-nitrosamines are a class of compounds of significant concern to the pharmaceutical industry and regulatory bodies due to the potent carcinogenic and mutagenic properties of many of its members. However, a notable exception to this rule is tert-butylmethylnitrosamine (MtBN). This technical guide provides a comprehensive examination of the scientific evidence and mechanistic underpinnings that explain the anomalous lack of genotoxicity and carcinogenicity of MtBN. Through a detailed exploration of its metabolic fate, the principles of steric hindrance, and supporting data from in vivo and in vitro studies, this document elucidates why the presence of a tert-butyl group renders this particular nitrosamine inactive. This guide serves as a critical resource for researchers, toxicologists, and drug development professionals in understanding the structure-activity relationships that govern nitrosamine toxicity and in the risk assessment of nitrosamine impurities.

Part 1: The Nitrosamine Paradox: Introducing Tert-butylmethylnitrosamine

N-nitrosamines are a group of chemical compounds characterized by a nitroso group bonded to an amine. Many compounds in this class are potent procarcinogens, meaning they require metabolic activation to exert their genotoxic effects. The discovery of nitrosamine impurities in various drug products has led to widespread regulatory scrutiny and a pressing need for a deeper understanding of their mechanisms of toxicity.

Tert-butylmethylnitrosamine (MtBN), with the chemical structure depicted below, presents a fascinating paradox. While structurally a nitrosamine, it stands in stark contrast to its more notorious relatives like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), which are well-established carcinogens. The central question this guide addresses is: Why is tert-butylmethylnitrosamine non-carcinogenic and non-genotoxic? The answer lies in the unique structural feature of the tert-butyl group and its profound impact on the molecule's metabolic fate.

Part 2: The Genotoxic Mechanism of Carcinogenic Nitrosamines: A Tale of Metabolic Activation

To understand why MtBN is an outlier, it is crucial to first grasp the canonical mechanism of action for carcinogenic nitrosamines. The genotoxicity of these compounds is not intrinsic but is a consequence of their biotransformation in the body, primarily in the liver. This process can be broken down into several key steps:

-

Alpha-Hydroxylation by Cytochrome P450 Enzymes: The initial and rate-limiting step in the activation of most carcinogenic nitrosamines is the enzymatic hydroxylation of a carbon atom adjacent to the nitroso group (the α-carbon). This reaction is catalyzed by a superfamily of enzymes known as cytochrome P450s (CYPs).

-

Formation of an Unstable Intermediate: The product of this reaction, an α-hydroxynitrosamine, is highly unstable and spontaneously decomposes.

-

Generation of the Ultimate Carcinogen: The decomposition of the α-hydroxynitrosamine generates an alkyldiazonium ion, which is a highly reactive electrophilic species. This ion can then release a molecule of nitrogen gas to form a carbocation.

-

DNA Adduct Formation: The highly electrophilic alkyldiazonium ion or the corresponding carbocation readily attacks nucleophilic sites on DNA bases, forming covalent bonds known as DNA adducts. These adducts, if not repaired by the cell's DNA repair machinery, can lead to miscoding during DNA replication, resulting in mutations.

-

Initiation of Carcinogenesis: The accumulation of these mutations in critical genes that control cell growth and division can lead to the initiation of cancer.